molecular formula C11H13NO4 B3021147 3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 78096-14-7

3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B3021147
CAS No.: 78096-14-7
M. Wt: 223.22 g/mol
InChI Key: LYFXACMWURMVPX-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C11H13NO4 It is known for its unique structure, which includes an ethoxyphenyl group attached to an amino-oxopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2-ethoxyaniline with a suitable oxoacid derivative. One common method is the condensation reaction between 2-ethoxyaniline and oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the amino-oxopropanoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyphenyl)amino]-3-oxopropanoic acid
  • 3-[(2-Chlorophenyl)amino]-3-oxopropanoic acid
  • 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid

Uniqueness

3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(2-ethoxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-9-6-4-3-5-8(9)12-10(13)7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXACMWURMVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505867
Record name 3-(2-Ethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78096-14-7
Record name 3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78096-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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